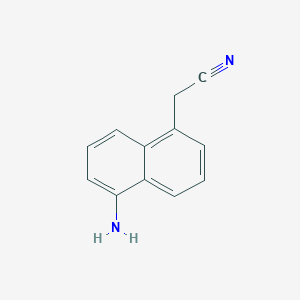

1-Aminonaphthalene-5-acetonitrile

Beschreibung

Structure

2D Structure

Eigenschaften

Molekularformel |

C12H10N2 |

|---|---|

Molekulargewicht |

182.22 g/mol |

IUPAC-Name |

2-(5-aminonaphthalen-1-yl)acetonitrile |

InChI |

InChI=1S/C12H10N2/c13-8-7-9-3-1-5-11-10(9)4-2-6-12(11)14/h1-6H,7,14H2 |

InChI-Schlüssel |

HUPCZIVTCJXOHA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C2C=CC=C(C2=C1)N)CC#N |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Mechanisms of Naphthalene Based Aminonitriles

Reactions Involving the Amino Group

The amino group attached to the naphthalene (B1677914) ring at the C1 position exhibits reactivity typical of an aromatic amine, participating in a variety of substitution and bond-forming reactions.

The primary amino group of 1-aminonaphthalene-5-acetonitrile is readily susceptible to acylation to form the corresponding amides. This transformation is a fundamental reaction in organic synthesis, often employed to introduce a protecting group or to build more complex molecular scaffolds. nih.gov The N-acetylation of amines, for instance, is a widespread reaction used in the preparation of pharmaceuticals and advanced materials. nih.gov

Acylation can be achieved using various acylating agents, such as acid chlorides or anhydrides, under basic conditions. For example, the reaction of 1-naphthylamine (B1663977) with acylating agents can be performed using microwave irradiation, sometimes offering a more efficient method. researchgate.net A continuous-flow method has also been developed for the N-acetylation of various amines using acetonitrile (B52724) itself as the acetylating agent over an alumina (B75360) catalyst at high temperature and pressure. nih.gov While this method uses acetonitrile, it is as a reagent for another amine, not an intramolecular reaction. For this compound, a standard acylation would involve an external acylating agent.

Table 1: Representative Acylation Reactions of Aromatic Amines

| Acylating Agent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Acetonitrile | Alumina (Al₂O₃), High Temp/Pressure | N-Acetylated Amine | nih.gov |

| Acyl Chlorides | Base (e.g., Pyridine) | N-Acyl Amide | researchgate.net |

| Acetic Anhydride | Neat or with Lewis Acids | N-Acetyl Amide | nih.gov |

The reactivity of the amino group is influenced by the electronic properties of the naphthalene ring system. The presence of the electron-withdrawing acetonitrile group at the C5 position may slightly decrease the nucleophilicity of the amino group compared to unsubstituted 1-naphthylamine, but it generally remains a reactive nucleophile.

Primary aromatic amines are classic precursors for the synthesis of diazonium salts through diazotization. This reaction involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). The resulting diazonium salt of this compound would be a highly versatile intermediate.

These diazonium salts can then undergo a variety of transformations, most notably azo coupling reactions. In an azo coupling, the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as another aromatic amine or a phenol, to form an azo compound, characterized by the -N=N- linkage. These compounds are often intensely colored and form the basis of many synthetic dyes.

Furthermore, silver(I)-catalyzed C4–H amination of 1-naphthylamine derivatives with azodicarboxylates has been reported, providing an alternative route to functionalized naphthylamine derivatives. mdpi.com This highlights the reactivity of the naphthalene ring itself, which can be influenced by the directing effects of the amino group. mdpi.com

The amino group can also participate in the formation of bonds with chalcogens (Sulfur, Selenium, Tellurium). mdpi.com These chalcogen-nitrogen (X–N) bonds are key motifs in a range of functional structures, from inorganic materials to catalysts and bioinspired molecules. mdpi.comresearchgate.net The formation of a selenium-nitrogen bond, for example, can occur through the condensation of an amine with an unstable selenenic acid, often leading to intramolecular cyclization. mdpi.com

The strength and reactivity of the X–N bond depend on the specific chalcogen and the substituents on both the chalcogen and nitrogen atoms. mdpi.comresearchgate.net The Se–N bond is of intermediate strength compared to the stronger S–N and weaker Te–N bonds. mdpi.com Methods for synthesizing tellurium and selenium imides have been developed, for instance, through the condensation reaction of tellurium and selenium oxides with amides, particularly when suitable electron-donating and electron-withdrawing groups are present on the reactants. These reactions showcase the potential for the amino group of this compound to be incorporated into novel organochalcogen compounds.

Reactions Involving the Acetonitrile Group

The acetonitrile moiety (-CH₂CN) possesses a reactive nitrile group (C≡N) and an acidic α-carbon, opening up distinct derivatization pathways.

The hydrolysis of the nitrile group is a fundamental transformation that converts it into either a carboxylic acid or a primary amide, depending on the reaction conditions. lumenlearning.com This reaction proceeds in two stages: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemguide.co.uk

Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with a dilute aqueous acid, such as hydrochloric or sulfuric acid, leads directly to the corresponding carboxylic acid. chemguide.co.uklibretexts.org In this process, the nitrile is first protonated, which increases its electrophilicity and facilitates the nucleophilic attack of water. lumenlearning.comlibretexts.org The intermediate amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk For this compound, this reaction would yield (1-aminonaphthalen-5-yl)acetic acid.

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide, also effects hydrolysis. chemguide.co.uklibretexts.org The reaction initially produces the primary amide. commonorganicchemistry.comoatext.com Careful control of reaction conditions, such as using mild heating, can sometimes allow for the isolation of this amide intermediate. commonorganicchemistry.com However, the amide is also susceptible to hydrolysis under basic conditions, which ultimately yields the salt of the carboxylic acid (e.g., a sodium carboxylate) and ammonia (B1221849) gas. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

Table 2: Comparison of Nitrile Hydrolysis Conditions

| Condition | Reagents | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Acidic | Dilute H₂SO₄ or HCl, Heat | Amide | Carboxylic Acid | chemguide.co.uklibretexts.org |

| Basic | NaOH or KOH solution, Heat | Amide | Carboxylate Salt | chemguide.co.uklibretexts.org |

Mild methods for the selective conversion of nitriles to amides have also been developed, for example, by using an alkaline solution of hydrogen peroxide. commonorganicchemistry.com

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic addition. lumenlearning.com While water acts as the nucleophile in hydrolysis, other nucleophiles can also add to the nitrile carbon. The electrophilicity of the nitrile carbon can be enhanced by protonation or by coordination to a Lewis acid. lumenlearning.com

One-pot reactions have been developed where acetonitrile is converted in situ into a silyl (B83357) ketene (B1206846) imine nucleophile using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a base. richmond.edu This nucleophile can then react with various electrophiles. richmond.edu Although this involves the α-carbon acting as a nucleophile, it demonstrates the activation of the nitrile moiety.

More direct nucleophilic additions to the nitrile carbon are also common. The reaction of nitriles with organometallic reagents, such as Grignard reagents or organolithium compounds, can lead to the formation of ketones after hydrolysis of the intermediate imine. The study of nucleophilic reactivity of various amines with electron-deficient aromatic structures in acetonitrile has been a subject of kinetic studies, providing a scale for nucleophilicity in this solvent. researchgate.netresearchgate.netnih.gov These studies help in predicting the reactivity of various nucleophiles towards electrophilic centers, including the carbon of a nitrile group. researchgate.net

Cyclization Reactions to Form Nitrogen-Containing Heterocycles (e.g., Oxazoles, Naphthotriazoles)

The inherent bifunctionality of this compound, possessing both a nucleophilic amino group and a reactive acetonitrile moiety, makes it a valuable precursor for the synthesis of fused nitrogen-containing heterocycles. These cyclization reactions provide routes to complex polycyclic aromatic systems such as naphthoxazoles and naphthotriazoles.

Naphthoxazole Synthesis: The formation of a naphthoxazole ring system fused to the naphthalene core can be achieved through various synthetic strategies. A general and practical approach involves the reaction of aminonaphthalene precursors with suitable reagents to construct the oxazole (B20620) ring. rsc.org For instance, a method utilizing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as an oxygen source has been developed for the synthesis of naphtho[2,1-d]oxazoles from naphthols and amines. rsc.org While this specific protocol starts with naphthols, the underlying principle of cyclizing an amino-functionalized naphthalene derivative is a key strategy. In the context of this compound, the amino group and the α-carbon of the acetonitrile group could potentially serve as the N and C units, respectively, for building the oxazole ring, following transformation of the nitrile.

Naphthotriazole Synthesis: The synthesis of naphthotriazoles is a well-established transformation. uminho.pt A common pathway involves the diazotization of an aniline (B41778) derivative, followed by an azo coupling reaction with an aminonaphthalene derivative. uminho.pt The resulting azo compound is then subjected to oxidative cyclization, typically using a copper salt like copper acetate, to form the triazole ring fused to the naphthalene system. uminho.pt This method provides a reliable route to 2H-naphthotriazole derivatives, which are noted for their fluorescence properties. uminho.pt

Table 1: Cyclization Reactions for Heterocycle Synthesis This table summarizes key cyclization strategies applicable to aminonaphthalene precursors.

Target Heterocycle General Method Key Reagents/Steps Relevant Findings Source Naphthoxazoles Oxidative Cyclization Amines, Naphthols, TEMPO (as oxygen source) Provides a general route to naphtho[2,1-d]oxazole skeletons with good functional group tolerance. rsc.org rsc.org Naphthotriazoles Diazotization, Azo Coupling, and Oxidative Cyclization Aniline derivative, Aminonaphthalene, NaNO₂, Copper Acetate A classic and effective method for synthesizing 2H-naphthotriazole derivatives. rsc.org rsc.org

Intermolecular and Intramolecular Reactivity Profiles

The reactivity of aminonaphthalene-acetonitrile systems extends to complex intermolecular and intramolecular transformations, enabling the rapid construction of diverse molecular architectures.

While specific examples of alkyne insertion directly into the this compound framework are not prominently documented, the reactivity of related systems highlights the potential for such transformations. A highly relevant study demonstrates a tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent, which serves as an efficient method for synthesizing 1-aminonaphthalene-2-carboxylates. rsc.org This process involves an intramolecular cyclization where the alkyne and nitrile groups react to build the aminonaphthalene core, showcasing the inherent reactivity between these functional groups that could be exploited in other contexts. rsc.org

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, are powerful tools in organic synthesis for generating molecular complexity efficiently. nih.govresearchgate.netclockss.org Aminonaphthalene derivatives are effective substrates in such reactions.

Multicomponent Reactions: One notable example is the Betti reaction, a one-pot multicomponent process that involves a naphthol, an aldehyde, and an amine. researchgate.net This reaction and similar one-pot condensations are used to create complex aminonaphthol derivatives. nih.gov These methods are characterized by simple procedures, the use of non-toxic solvents, and excellent product yields. nih.gov

Tandem Reactions: Tandem or cascade reactions involve multiple bond-forming events occurring sequentially without isolating intermediates. A sophisticated tandem reaction has been developed for the synthesis of naphthalene amino esters from 2-alkynylbenzonitriles. rsc.org This process demonstrates a novel and efficient approach to the 1-aminonaphthalene skeleton. When 2-(3-hydroxyprop-1-ynyl)benzonitriles are used as substrates, a more complex cascade occurs, yielding 9-aminonaphtho[2,3-c]furan-1(3H)-ones in good yields. rsc.org

Table 2: Multicomponent and Tandem Reactions This table outlines examples of complex reactions involving aminonaphthalene precursors.

Reaction Type Example Reactants Product Type Key Feature Source Multicomponent Betti Reaction Naphthol, Aldehyde, Secondary Amine Naphthoxazine Derivatives One-pot synthesis of complex heterocyclic systems. researchgate.net researchgate.net Multicomponent One-pot Condensation Naphthol, Indole-3-carboxaldehyde, Secondary Amine Aminonaphthol-Indole Hybrids Efficient synthesis with simple work-up and high yields. researchgate.net researchgate.net Tandem/Cascade Reaction with Reformatsky Reagent 2-Alkynylbenzonitrile, Reformatsky Reagent 1-Aminonaphthalene-2-carboxylates A sophisticated cascade process to build the aminonaphthalene core. clockss.org clockss.org

Redox Chemistry of Aminonaphthalene-Acetonitrile Systems

The redox behavior of aminonaphthalene-acetonitrile systems is primarily dictated by the electron-rich aminonaphthalene core. The amino group acts as an electron-donating substituent, making the naphthalene ring susceptible to oxidation.

Electrochemical studies on the closely related compound 1,5-diaminonaphthalene (1,5-DAN) in an acetonitrile medium provide significant insight into this reactivity. researchgate.net The electro-oxidative polymerization of 1,5-DAN on platinum or carbon electrodes produces electroactive polymer films. researchgate.net The oxidation of the monomer occurs in a broad hump between 0.4 V and 0.8 V, which involves the conversion of the amino group to a cation radical (•+NH₂) as the initial step. researchgate.net This irreversible oxidation is followed by chemical reactions that lead to the formation of a polymer layer. researchgate.net The formal redox potential of the resulting oligomer films in an acidic aqueous solution is approximately 0.33 V vs. SCE. researchgate.net The general principle that aromatic radical cations can be formed from the oxidation of naphthalenes with electron-donating substituents in acetonitrile is a key aspect of their chemistry. chempedia.info

The interaction between acetonitrile itself and oxidizing species can also occur under specific conditions, such as within the interlayer space of fluorinated graphite (B72142) matrices where redox reactions between acetonitrile and nitrogen oxides have been observed. rsc.org However, in a typical solution, the aminonaphthalene moiety is the more readily oxidized component.

Table 3: Redox Properties of a Related Aminonaphthalene System This table presents electrochemical data for the oxidation of 1,5-diaminonaphthalene (1,5-DAN), a model for the aminonaphthalene-acetonitrile system.

Compound/System Technique Medium Observation Potential (vs. SCE) Source 1,5-Diaminonaphthalene (1,5-DAN) Cyclic Voltammetry Acetonitrile Irreversible oxidation of the monomer (amino group to cation radical). 0.4 V - 0.8 V uminho.pt Oligo(1,5-DAN) film Cyclic Voltammetry 1 M HCl (aqueous) Reversible redox activity of the polymer film. ca. 0.33 V uminho.pt

Spectroscopic Characterization and Photophysical Properties of 1 Aminonaphthalene 5 Acetonitrile Analogs

Electronic Absorption Spectroscopy

The electronic absorption spectrum of a molecule provides critical insights into its ground and excited electronic states. For aminonaphthalene derivatives, the positions and intensities of absorption bands are strongly influenced by the interplay between the amino group and the naphthalene (B1677914) ring, as well as by substitution patterns.

Analysis of Singlet State Transitions (S1, S2) and Vibronic Coupling

Theoretical and experimental studies of 1-aminonaphthalene (1AN) reveal that its lowest two singlet excited states are the ¹Lb and ¹La states, which are characteristic of the naphthalene chromophore. sci-hub.se In naphthalene itself, the S₀ → S₁ transition is to the ¹Lb state and is weak, while the S₀ → S₂ transition to the ¹La state is much stronger.

However, the introduction of the amino group at the 1-position significantly perturbs these states. The amino group acts as an electron donor, leading to a reversal of the ¹La and ¹Lb states in 1AN compared to naphthalene. researchgate.net Consequently, the lowest energy absorption band in 1AN is assigned to the S₀ → S₁ (¹La) transition, which is now more intense due to charge transfer character from the amino group to the naphthalene ring. The S₀ → S₂ (¹Lb) transition lies at higher energy.

The absorption spectrum of 1AN exhibits vibronic structure, which arises from the coupling of electronic transitions with molecular vibrations. This vibronic coupling is a key feature of the electronic spectra of aromatic molecules.

For 1-aminonaphthalene-5-acetonitrile, the introduction of the electron-withdrawing acetonitrile (B52724) (-CH₂CN) group at the 5-position is expected to further modulate the electronic structure. The cyano group's influence on the π-system of the naphthalene ring will likely lead to a red-shift (bathochromic shift) of the absorption bands compared to 1AN. This is due to a further stabilization of the excited state through intramolecular charge transfer (ICT).

| Compound | S₀ → S₁ (¹Lₐ) Transition (nm) | S₀ → S₂ (¹Lₑ) Transition (nm) | Key Vibronic Features |

| 1-Aminonaphthalene (1AN) | ~332 researchgate.net | Higher energy, often obscured | Well-resolved vibronic bands in the jet-cooled spectrum. |

| This compound (Predicted) | >332 | Expected to be red-shifted | Broadening of vibronic structure due to increased ICT character. |

Influence of Solvent Environment on Absorption Spectra

The solvent environment can have a significant impact on the electronic absorption spectra of polar molecules like aminonaphthalenes. In the case of 1AN, increasing solvent polarity leads to a red-shift in the absorption maximum. This solvatochromism is indicative of an increase in the dipole moment upon excitation, a hallmark of charge transfer states.

For this compound, this effect is anticipated to be even more pronounced. The presence of the electron-donating amino group and the electron-withdrawing acetonitrile group at opposite ends of the naphthalene ring system will create a molecule with a significant ground-state dipole moment and an even larger excited-state dipole moment. This enhanced intramolecular charge transfer character will lead to stronger interactions with polar solvent molecules, resulting in a greater stabilization of the excited state and a more substantial red-shift in the absorption spectrum with increasing solvent polarity.

| Compound | Solvent | Absorption λₘₐₓ (nm) |

| 1-Aminonaphthalene (1AN) | Cyclohexane (B81311) | ~320 |

| Acetonitrile | ~330 | |

| This compound (Predicted) | Cyclohexane | >320 |

| Acetonitrile | >330 (larger shift than 1AN) |

Fluorescence Emission Spectroscopy and Quantum Yields

Fluorescence spectroscopy provides information about the relaxation processes from the first excited singlet state (S₁) back to the ground state (S₀). The emission wavelength, intensity (quantum yield), and lifetime are key parameters that characterize the fluorescence properties of a molecule.

Characterization of Emission Bands and Stokes Shifts

The fluorescence emission of 1AN is characterized by a large Stokes shift, which is the difference in energy between the absorption and emission maxima. aatbio.com This large Stokes shift is particularly prominent in polar solvents and is a direct consequence of the significant change in geometry and electronic distribution in the excited state compared to the ground state. rsc.org

Upon excitation, the molecule relaxes to a more polar, charge-transfer state, which is further stabilized by the reorientation of polar solvent molecules. This relaxation process lowers the energy of the excited state before emission occurs, resulting in a red-shifted fluorescence spectrum.

For this compound, the Stokes shift is expected to be even larger than that of 1AN, especially in polar solvents. The enhanced intramolecular charge transfer character in the excited state will lead to a greater degree of stabilization by the solvent cage, further red-shifting the emission maximum.

| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (cm⁻¹) |

| 1-Aminonaphthalene (1AN) | Ethanol | ~316 | ~434 aatbio.com | ~9,800 |

| This compound (Predicted) | Ethanol | >316 | >434 | >9,800 |

Temperature and Solvent Polarity Effects on Fluorescence Quantum Yields and Radiative Rate Constants

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways, such as internal conversion and intersystem crossing.

The fluorescence quantum yield of aminonaphthalenes is highly dependent on the solvent polarity and temperature. For 1AN, the quantum yield generally decreases in more polar solvents. This is often attributed to the stabilization of the charge-transfer state, which can enhance non-radiative decay pathways.

In the case of this compound, the introduction of a cyano group can have a complex effect. In some systems, cyano-substitution has been shown to increase fluorescence quantum yields by suppressing non-radiative decay channels. This is thought to occur because the cyano group can make the molecule more rigid and reduce the efficiency of vibrational relaxation pathways that compete with fluorescence.

The radiative rate constant (kr) is a measure of the intrinsic probability of the fluorescence process. It can be estimated from the fluorescence quantum yield and the fluorescence lifetime (τf) using the relationship kr = Φf / τf. Changes in kr with solvent can provide insights into how the electronic structure of the excited state is altered by the environment.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Radiative Rate Constant (kr) (10⁸ s⁻¹) (Predicted) |

| 1-Aminonaphthalene (1AN) | Cyclohexane | ~0.46 | ~0.5 |

| Acetonitrile | ~0.30 | ~0.3 | |

| This compound (Predicted) | Cyclohexane | Potentially higher than 1AN | Likely similar to 1AN |

| Acetonitrile | Potentially higher than 1AN in polar solvents | May increase due to enhanced ICT character |

Time-Resolved Spectroscopic Investigations of Excited State Dynamics

Time-resolved spectroscopy allows for the direct observation of the dynamic processes that occur in the excited state on femtosecond to nanosecond timescales. For 1AN, time-resolved studies have been instrumental in elucidating the mechanisms of solvent relaxation and intramolecular reorganization. sci-hub.se

Following excitation of 1AN in a polar solvent, two main relaxation processes are observed. The first is a rapid intramolecular reorganization involving the amino group, which occurs on a picosecond timescale. This is followed by a slower process of solvent relaxation, where the surrounding solvent dipoles reorient around the newly formed, more polar excited state. rsc.org

For this compound, the excited-state dynamics are expected to be even richer. The enhanced intramolecular charge transfer character will likely lead to faster and more complex solvent relaxation dynamics. Time-resolved studies would be crucial to disentangle the various relaxation pathways, including the potential formation of a twisted intramolecular charge transfer (TICT) state. In a TICT state, the amino group twists relative to the naphthalene ring, leading to a highly polar, charge-separated state. The presence of the acetonitrile group could influence the energetics and dynamics of TICT state formation.

Femtosecond transient absorption spectroscopy would be a powerful tool to probe these ultrafast processes. By monitoring the evolution of the transient absorption and stimulated emission signals, one could directly track the intramolecular and solvent relaxation dynamics, as well as any conformational changes occurring in the excited state of this compound.

Internal Conversion (IC) Mechanisms and Kinetics

Internal conversion is a dominant non-radiative deactivation pathway for many 1-aminonaphthalene analogs, particularly those with a pre-twisted and flexible amino group. researchgate.net This process involves a transition from a higher to a lower electronic state of the same multiplicity without the emission of a photon. youtube.com For instance, in nonpolar solvents like n-hexane, the internal conversion quantum yield (ΦIC) for compounds like 1-(dimethylamino)naphthalene (1DMAN) and 1-(N-pyrrolidinyl)naphthalene (1N5) is exceptionally high, reaching 0.97 and 0.96, respectively. acs.org This efficient internal conversion is the primary reason for their low fluorescence quantum yields (Φf) in such environments. acs.org

The mechanism is often thermally activated, indicating it is linked to an internal twisting motion of the amino group. researchgate.netacs.org The rate of internal conversion (kIC) can be remarkably fast; for example, 1DMAN in cyclohexane exhibits a kIC of 8.1 × 10⁹ s⁻¹. researchgate.net This process is significantly influenced by solvent polarity, with the rate tending to decrease as solvent polarity increases. researchgate.net This is attributed to an increase in the activation energy (EIC) for the internal conversion process in more polar environments. acs.org Theoretical studies on the parent molecule, 1-aminonaphthalene (1AN), suggest that the internal conversion from the excited state (¹Lₐ) to the ground state (S₀) is mediated by a conical intersection located approximately 0.7 eV above the ¹Lₐ minimum. nih.govacs.org

| Compound | Φf (Fluorescence Quantum Yield) | ΦISC (Intersystem Crossing Yield) | ΦIC (Internal Conversion Yield) | kISC (Intersystem Crossing Rate, s⁻¹) |

|---|---|---|---|---|

| 1-(N-pyrrolidinyl)naphthalene (1N5) | 0.007 | 0.03 | 0.96 | - |

| 1-(dimethylamino)naphthalene (1DMAN) | 0.010 | 0.02 | 0.97 | - |

| 1-(N-azetidinyl)naphthalene (1N4) | 0.14 | 0.13 | 0.73 | - |

| 1-aminonaphthalene (1AN) | 0.44 | 0.46 | 0.10 | - |

| 1-(methylamino)naphthalene (1MAN) | 0.58 | 0.43 | -0.01 | - |

Data sourced from The Journal of Physical Chemistry A. acs.org

Intersystem Crossing (ISC) Pathways and Rates

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state (S₁) to a triplet state (T₁). For 1-aminonaphthalene analogs, the quantum yield of intersystem crossing (ΦISC) varies significantly depending on the structure of the amino substituent. acs.org

In nonpolar solvents, compounds with a pre-twisted amino group, such as 1DMAN, exhibit an enhanced rate of S₁ → T₁ intersystem crossing. researchgate.net However, compared to internal conversion, ISC is a less dominant deactivation channel for highly flexible derivatives like 1DMAN (ΦISC = 0.02) and 1N5 (ΦISC = 0.03) in n-hexane. acs.org In contrast, for less sterically hindered or more rigid analogs like 1AN and 1-(methylamino)naphthalene (1MAN), ISC becomes a much more significant pathway, with ΦISC values of 0.46 and 0.43, respectively. acs.org

The ISC process can be mediated by the presence of energetically close-lying triplet states and specific molecular geometries that facilitate spin-orbit coupling. rsc.org For some systems, a three-state intersection involving S₁, T₂, and T₁ states has been observed to be crucial for populating the lowest triplet state. rsc.org The rate of ISC can be influenced by the substitution pattern on the naphthalene ring, which can stabilize or destabilize key intermediates involved in the crossing. rsc.org

Intramolecular Relaxation Processes and Conformational Dynamics

Upon excitation, 1-aminonaphthalene analogs undergo significant intramolecular relaxation and conformational changes. A key process is the geometric reorganization of the amino substituent relative to the naphthalene ring. rsc.org In the ground state, the amino group in derivatives like 1DMAN is twisted out of the naphthalene plane. acs.org However, in the excited state, the molecule relaxes towards a more planar conformation. acs.orgnih.gov This "antitwist" movement toward planarity is a crucial part of the relaxation process. acs.org

This intramolecular reorganization is one of two primary relaxation mechanisms responsible for the observed red shift in the emission spectrum in polar solvents. rsc.org The other is the bulk relaxation of solvent dipoles around the newly formed excited-state dipole moment. rsc.org The combination of these effects leads to a fluorescent state with substantial charge-transfer character. rsc.org The efficiency of deactivation processes like internal conversion is ultimately determined by the structural differences, particularly the amino twist angle, between the relaxed excited state (S₁) and the ground state (S₀). acs.org

Structure-Photophysics Relationships

The relationship between the molecular structure of 1-aminonaphthalene analogs and their photophysical properties is a critical area of study, revealing how subtle geometric and electronic changes can dramatically alter deactivation pathways.

Correlation of Molecular Geometry (e.g., Amino Twist Angle) with Photophysical Behavior

A strong correlation exists between the twist angle of the amino group relative to the naphthalene plane and the photophysical behavior of these compounds. acs.orgacs.org The efficiency of internal conversion is directly linked to this geometric parameter. acs.org In the ground state, the amino twist angle (θ) increases in the series 1MAN < 1AN < 1N4 < 1N5 < 1DMAN. acs.org

Analogs with a larger ground-state twist angle, like 1DMAN and 1N5, exhibit very efficient internal conversion and consequently low fluorescence quantum yields. acs.org This is because the relaxation from the more planar excited state back to the highly twisted ground state provides an effective non-radiative decay channel. Conversely, molecules with a smaller initial twist angle, such as 1MAN and 1AN, have a much less efficient IC process, allowing fluorescence and intersystem crossing to compete more effectively. acs.orgacs.org In the equilibrated S₁ state, all five of these aminonaphthalenes adopt a similar, more planar geometry. Therefore, the differences in their IC efficiencies are primarily governed by the structural disparity (the twist angle) between the S₁ and S₀ states. acs.org

Role of Excited-State Dipole Moments in Solvent Interactions

The electronic distribution in 1-aminonaphthalene analogs changes significantly upon excitation, leading to an excited-state dipole moment (μₑ) that is generally larger than the ground-state dipole moment (μ₉). researchgate.netresearchgate.net This increased dipole moment signifies that the excited state is more polar and has a significant intramolecular charge transfer (ICT) character. rsc.orgresearchgate.net

This change in dipole moment is fundamental to the observed solvatochromism, where the emission spectrum shifts to lower energies (a red shift) in more polar solvents. rsc.orgresearchgate.net The solvent dipoles reorient or relax around the larger excited-state dipole moment of the solute, stabilizing the excited state and thus lowering its energy. rsc.org The magnitude of this stabilization, and therefore the extent of the spectral shift, depends on the solvent's polarity and refractive index. researchgate.net The study of these solute-solvent interactions, which can extend beyond simple dipole-dipole forces to include hydrogen bonding and quadrupolar interactions, is crucial for understanding the photophysical behavior in different media. nih.govdocumentsdelivered.com The excited-state dipole moment can be estimated experimentally using solvatochromic shift methods, which analyze the spectral shifts as a function of solvent polarity parameters. researchgate.netias.ac.in

Advanced Characterization Techniques for Structural Elucidation

A variety of advanced spectroscopic and computational techniques are employed to unravel the complex structure-dynamics relationships in 1-aminonaphthalene analogs.

Time-Resolved Spectroscopy : Techniques like picosecond single-photon counting (SPC) and femtosecond transient ionization measurements are used to monitor the decay kinetics of the excited states. acs.orgnih.govacs.org Ultrafast transient absorption spectroscopy allows for the direct observation of triplet states (T-T absorption) and the measurement of intersystem crossing yields. acs.org More recently, ultrafast transient X-ray absorption spectroscopy (XAS) has been used to differentiate between excited states of different character (e.g., nπ* vs. ππ*) and spin multiplicities. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution NMR, including ¹H NMR and two-dimensional techniques like HSQC, provides detailed information about the ground-state molecular structure and conformation. acs.orgnih.gov

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), is used to confirm the exact mass and molecular formula of newly synthesized analogs. nih.gov

Quantum-Chemical Calculations : High-level ab initio calculations, such as CASSCF (Complete Active Space Self-Consistent Field) and its second-order perturbation theory correction (CASPT2), are essential for mapping potential energy surfaces. nih.govacs.org These calculations help to predict the energies of different electronic states (S₀, S₁, T₁), locate critical geometries like conical intersections, and understand the pathways for internal conversion and intersystem crossing. nih.govacs.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are also used to calculate ground and excited-state properties, including dipole moments and molecular electrostatic potentials. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For analogs of this compound, both ¹H and ¹³C NMR would provide definitive information on the substitution pattern and electronic environment of the naphthalene ring.

In the ¹H NMR spectrum of a 1,5-disubstituted naphthalene analog, the aromatic protons would typically appear as a series of multiplets in the downfield region, generally between 7.0 and 8.5 ppm. The exact chemical shifts and coupling constants are highly dependent on the electronic nature of the substituents. An amino group (-NH₂) is an electron-donating group, which would cause an upfield shift (to lower ppm values) of the protons on the same ring, particularly those in the ortho and para positions. Conversely, the acetonitrile group (-CH₂CN) has an electron-withdrawing character which would lead to a downfield shift of nearby protons. The methylene (B1212753) protons of the acetonitrile group would be expected to appear as a singlet further upfield.

For instance, in a related compound, N-acetyl-1-aminonaphthalene, the proton chemical shifts are observed in DMSO-d₆, with signals appearing at specific ppm values that help in their assignment. chemicalbook.com Similarly, for 1-aminonaphthalene-6-sulfonic acid, the proton signals are well-resolved, allowing for the determination of the substitution pattern. chemicalbook.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to further confirm the structure. COSY would reveal the coupling relationships between adjacent protons on the naphthalene ring, while HSQC would correlate the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

Table 1: Representative ¹H NMR Chemical Shift Data for 1-Aminonaphthalene Analogs

| Compound | Solvent | Proton | Chemical Shift (ppm) |

| N-Acetyl-1-aminonaphthalene chemicalbook.com | DMSO-d₆ | Aromatic & Amide | 7.489 - 9.96 |

| Acetyl CH₃ | 2.209 | ||

| 1-Aminonaphthalene-6-sulfonic acid chemicalbook.com | DMSO-d₆ | Aromatic | 7.57 - 8.204 |

This table is illustrative and based on data for related analogs.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₂H₁₀N₂), the expected exact mass can be calculated. The molecular ion peak ([M]⁺) or, more commonly in electrospray ionization (ESI), the protonated molecular ion peak ([M+H]⁺), would be observed at a specific mass-to-charge ratio (m/z).

For example, the parent compound, 1-naphthalenamine (1-aminonaphthalene), has a molecular weight of 143.18 g/mol . nist.gov In a high-resolution mass spectrum, its protonated form [M+H]⁺ would be detected with a high degree of mass accuracy, allowing for the confirmation of its elemental formula, C₁₀H₁₀N⁺. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would provide further structural information, showing characteristic losses of small molecules or radicals. The high selectivity and sensitivity of LC-HRMS are particularly advantageous for the analysis of complex mixtures and the identification of impurities. nih.gov

Table 2: Expected High-Resolution Mass Spectrometry Data

| Compound | Formula | Ion Type | Calculated m/z |

| This compound | C₁₂H₁₀N₂ | [M+H]⁺ | 183.0917 |

| 1-Naphthalenamine | C₁₀H₉N | [M+H]⁺ | 144.0808 |

The m/z value for this compound is a calculated theoretical value.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to the N-H stretches of the primary amine, the C≡N stretch of the nitrile group, and the C=C stretches of the aromatic naphthalene ring.

Table 3: Characteristic FTIR Absorption Bands for Analogs

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H stretch | 3300 - 3500 |

| Nitrile (-C≡N) | C≡N stretch | 2240 - 2260 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Aromatic Amine | C-N stretch | 1250 - 1360 |

This table presents typical ranges for the functional groups expected in this compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Naphthalene and its derivatives are known to be chromophoric, exhibiting characteristic absorption bands in the ultraviolet and visible regions. The absorption spectrum of 1-aminonaphthalene, for instance, shows strong absorptions in the UV region. nist.gov

Table 4: UV-Vis Absorption Data for a Related Analog

| Compound | Solvent | λ_max (nm) | Electronic Transition |

| 1,5-Diamino-naphthalene hmdb.ca | Not Specified | ~320 | n→π |

| 230 | π→π |

This table provides data for a closely related analog to illustrate expected photophysical properties.

Advanced Applications and Emerging Research Frontiers for Naphthalene Based Aminonitriles

Applications in Advanced Functional Materials

A comprehensive search of scientific databases and patent literature reveals no specific studies on the application of 1-Aminonaphthalene-5-acetonitrile in the development of advanced functional materials. The potential utility of this compound in electronics, polymers, and nanomaterials remains a subject of theoretical postulation rather than documented research.

Electronic and Semiconductor Materials

There is no available research describing the synthesis, characterization, or application of this compound in electronic or semiconductor materials. While aminonaphthalene derivatives, in general, have been explored for their potential in organic electronics, specific data for the 5-acetonitrile substituted compound is absent.

Polymeric Materials and Coatings

The polymerization of 1-aminonaphthalene has been documented to produce polymers with potential electrical conductivity. researchgate.netresearchgate.net However, there are no published studies on the synthesis or properties of polymers or coatings derived specifically from this compound. The influence of the acetonitrile (B52724) group on polymerization processes and the final material characteristics has not been investigated.

Nanomaterials for Catalytic and Environmental Applications (e.g., Photocatalysis, Dye Degradation)

The photocatalytic degradation of naphthalene (B1677914) and its derivatives is an area of active research, often employing metal oxide nanomaterials. nih.gov Nevertheless, no studies have been identified that utilize this compound as a component of a nanomaterial for catalytic or environmental applications, such as photocatalysis or the degradation of dyes.

Catalytic Applications

The potential for this compound to act as a ligand in catalysis or as a functional component in catalytic frameworks is an unexplored area of chemical research.

As Ligands in Homogeneous and Heterogeneous Catalysis

Naphthalene-based molecules have been utilized as ligands in transition metal catalysis. However, the synthesis of metal complexes with this compound as a ligand and their subsequent application in homogeneous or heterogeneous catalysis has not been reported in the scientific literature.

Integration into Metal-Organic Frameworks (MOFs) as Catalytic Centers

The functionalization of Metal-Organic Frameworks (MOFs) with amino groups is a known strategy to enhance their properties for applications such as gas storage and catalysis. nih.govnih.gov While the concept of incorporating aminonaphthalene derivatives into MOF structures exists, there is no specific research detailing the integration of this compound as a ligand or a catalytic center within a MOF architecture.

Optical and Optoelectronic Applications

The inherent photophysical properties of the naphthalene ring system make it an excellent scaffold for the development of optically active materials. The strategic placement of amino and acetonitrile functional groups on this backbone can further modulate these properties, opening avenues for sophisticated applications in sensing and display technologies.

Development of Fluorescent Probes for Chemical Sensing

The aminonaphthalene core is a well-established fluorophore. The development of fluorescent probes based on aminonaphthalene derivatives is an active area of research. These probes can be designed to detect a variety of analytes, including metal ions and small molecules, through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence.

While direct studies on this compound as a fluorescent probe are not extensively documented, its structural motifs suggest significant potential. The amino group can act as a recognition site for analytes, and its interaction can lead to a change in the fluorescence of the naphthalene core, providing a "turn-on" or "turn-off" sensory response. For instance, a poly(1-aminonaphthalene)-based sensor has been successfully developed for the selective detection of Fe³⁺ ions in water, demonstrating both colorimetric and fluorimetric responses. mdpi.com The presence of the acetonitrile group in this compound could further influence the photophysical properties and provide an additional site for modification to fine-tune the probe's selectivity and sensitivity.

Table 1: Examples of Aminonaphthalene-Based Fluorescent Probes

| Probe Base | Analyte Detected | Sensing Mechanism |

| Poly(1-aminonaphthalene) | Fe³⁺ | Fluorescence quenching |

| N-butyl-4-(4-amino-styryl)-1,8-naphthalimide | Styrene | Ratiometric fluorescence |

| 1-N-phenylnaphthylamine | Hydrophobic environments | Fluorescence enhancement |

This table is illustrative and based on related aminonaphthalene structures.

Materials for Light-Emitting Diodes (OLEDs) and Displays

The nitrile group can also play a role in modifying the electronic properties and improving the performance of OLED materials. While specific research on the application of this compound in OLEDs is still emerging, the broader class of naphthalene-based materials has shown significant promise.

Strategic Intermediates in Complex Organic Synthesis

The reactivity of the amino and acetonitrile groups, combined with the aromatic naphthalene scaffold, makes this compound a valuable building block for the synthesis of more complex molecular structures, including polycyclic aromatic hydrocarbons and various heterocyclic systems.

Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. nih.gov Some PAHs exhibit interesting electronic and optical properties, making them targets for synthesis. The naphthalene core of this compound serves as a starting point for building larger PAH systems through annulation reactions.

Furthermore, the aminonitrile functionality is a versatile precursor for the synthesis of a wide range of nitrogen-containing heterocycles. The nitrile group can undergo cyclization reactions with the adjacent amino group or with other reagents to form fused pyrimidines, pyridines, or other heterocyclic rings. These heterocyclic moieties are prevalent in pharmaceuticals, agrochemicals, and functional materials. Acetonitrile itself is recognized as a valuable building block in synthetic organic chemistry, allowing for atom-efficient transformations. ntnu.nosci-hub.sentnu.no

Building Blocks for Complex Molecular Architectures

The multiple functional groups on this compound allow it to be used as a versatile building block in the construction of complex molecular architectures. The amino group can be readily transformed into other functional groups or used as a handle for coupling reactions. The acetonitrile group can participate in a variety of reactions, including reductions, additions, and cycloadditions. This versatility makes this compound a potentially valuable intermediate in the synthesis of natural products, medicinal compounds, and advanced materials. For example, 5-aminotetrazole, which also contains an amino group adjacent to a nitrogen-containing ring system, has been shown to be a useful building block in multicomponent reactions for the synthesis of complex heterocyclic systems. clockss.org

Future Research Directions in Naphthalene Aminonitrile Chemistry

The field of naphthalene aminonitrile chemistry, and specifically the exploration of this compound, holds considerable promise for future research. Key areas for further investigation include:

Systematic Exploration of Photophysical Properties: A thorough investigation of the absorption and emission properties of this compound and its derivatives is warranted. This would provide a fundamental understanding of its potential in fluorescent sensing and optoelectronic applications.

Development of Novel Fluorescent Probes: Designing and synthesizing new fluorescent probes based on the this compound scaffold for the detection of a wider range of environmentally and biologically important analytes.

Synthesis and Evaluation in OLED Devices: The synthesis of a series of this compound derivatives and the evaluation of their performance as materials in OLEDs could lead to the development of new and efficient display technologies.

Exploration of Novel Synthetic Methodologies: The development of new synthetic methods that utilize this compound as a key building block for the efficient construction of complex PAHs and heterocyclic systems. This could involve exploring its reactivity in multicomponent reactions and transition-metal-catalyzed cross-coupling reactions.

Investigation of Biological Activity: Given that many naphthalene and aminonitrile-containing compounds exhibit biological activity, it would be of interest to screen this compound and its derivatives for potential pharmaceutical applications.

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of α-aminonitriles, including naphthalene derivatives, has traditionally been dominated by the Strecker reaction, a one-pot, three-component condensation of an aldehyde or ketone, an amine, and a cyanide source. While effective, conventional methods often rely on toxic cyanide sources and harsh reaction conditions. Current research is therefore intensely focused on developing novel, more sustainable, and efficient synthetic routes.

A significant area of exploration is the development of advanced catalytic systems. Researchers are moving beyond traditional catalysts to employ innovative solutions that offer higher yields, greater selectivity, and improved environmental compatibility. For instance, the use of metal-organic frameworks (MOFs) as catalysts is a promising frontier. MOFs, with their high surface area and tunable porosity, can act as nanoreactors, facilitating the synthesis of α-aminonitriles under milder, solvent-free conditions. One study has demonstrated the use of a Cr-MIL-101-SO3H MOF, which contains both Lewis and Brønsted acid sites, for the efficient synthesis of various α-aminonitriles at room temperature. acs.org This approach significantly reduces energy consumption and the need for hazardous solvents.

Another innovative pathway involves the use of non-toxic cyanide sources. Traditional methods often utilize hydrogen cyanide (HCN) or its salts, which are highly toxic. Modern research is exploring safer alternatives. For example, processes that utilize aliphatic nitriles, α-amino acids, or hexacyanoferrate as cyanide precursors are being developed. rsc.org These methods often involve the in situ generation of cyanide, minimizing its concentration and the associated risks. The spatial separation of cyanide release and its consumption in the reaction mixture offers greater flexibility and safety. rsc.org

Furthermore, electrochemical methods are emerging as a green alternative for C-H amidation reactions. nih.gov These techniques can facilitate the formation of C-N bonds under mild conditions, avoiding the need for strong oxidants and high temperatures. nih.gov The application of such electrochemical approaches to the synthesis of naphthalene-based aminonitriles could open up new, more sustainable manufacturing routes.

The table below summarizes some of the emerging catalytic systems for aminonitrile synthesis.

| Catalyst Type | Example | Key Advantages | Relevant Research Focus |

| Metal-Organic Frameworks | Cr-MIL-101-SO3H | High efficiency, solvent-free, room temperature reactions. acs.org | Sustainable synthesis of α-aminonitriles. acs.org |

| Nanocatalysts | Nano copper ferrite (B1171679) (CuFe2O4) | Reusable, efficient under green conditions. researchgate.net | Green synthesis of α-aminonitriles via Strecker reaction. researchgate.net |

| Phase Transfer Catalysts | Chiral aluminum(III) complexes | Enantioselective synthesis. acs.org | Asymmetric synthesis of α-aminonitriles. acs.org |

| Biocatalysts | Enzymes | High selectivity, mild conditions. | Enzymatic synthesis of aminonitriles. |

Design of Advanced Materials with Tailored Properties

The unique molecular architecture of naphthalene-based aminonitriles makes them attractive building blocks for the design of advanced materials with customized properties. The rigid and planar naphthalene core can impart desirable characteristics such as thermal stability, fluorescence, and specific electronic properties to polymers and other materials. numberanalytics.com

One of the most promising areas of application is in the development of novel organic electronic materials. Naphthalene derivatives are known for their use in the synthesis of conducting polymers and other organic semiconductors. numberanalytics.com The introduction of amino and nitrile functionalities onto the naphthalene scaffold can further modulate the electronic properties of these materials. For instance, the amino group can act as an electron-donating group, while the nitrile group is electron-withdrawing. This intramolecular charge-transfer character can be exploited in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The reactivity of the nitrile group also offers a versatile handle for polymerization and material modification. For example, the nitrile group can be converted to other functional groups, such as carboxylic acids or amines, allowing for further chemical modifications and the creation of cross-linked polymer networks. This versatility enables the fine-tuning of material properties like solubility, processability, and mechanical strength.

Naphthalene-based polymers are also being investigated for applications in gas separation and storage, owing to the ability of the rigid aromatic structures to create materials with high microporosity. The specific functional groups present in compounds like this compound could enhance the selective adsorption of certain gases.

The table below highlights potential applications of naphthalene-based aminonitriles in advanced materials.

| Material Type | Potential Application | Key Property Conferred by Naphthalene-Aminonitrile Moiety |

| Organic Semiconductors | OLEDs, OPVs, OFETs | Tunable electronic properties, fluorescence. numberanalytics.com |

| High-Performance Polymers | Aerospace, automotive components | Thermal stability, mechanical strength. |

| Microporous Materials | Gas separation and storage | Defined pore structure, selective adsorption. |

| Fluorescent Probes | Bio-imaging, chemical sensing | High quantum yield, sensitivity to environment. |

Sustainable Synthesis and Application Methodologies

The principles of green chemistry are increasingly guiding the development of synthetic and application methodologies for all chemical compounds, and naphthalene-based aminonitriles are no exception. The focus is on minimizing waste, reducing energy consumption, and using less hazardous substances. nih.gov

In terms of synthesis, the development of catalytic systems that operate under mild conditions, as discussed in section 6.5.1, is a key aspect of sustainability. The use of water as a solvent, where possible, is another important goal. The Strecker reaction, for instance, has been successfully carried out in water using indium powder as a catalyst, demonstrating a truly green synthetic route. researchgate.net Furthermore, the utilization of biomass-derived starting materials is a growing area of interest. For example, research has shown that α-amino acids, which can be derived from biomass, can serve as a non-toxic source of cyanide for aminonitrile synthesis. rsc.orgresearchgate.net

Flow chemistry is another sustainable methodology that is being applied to the synthesis of organic compounds. Flow reactors offer better control over reaction parameters, improved safety, and the potential for easier scale-up compared to traditional batch processes. researchgate.net The synthesis of α-aminonitriles has been demonstrated in flow reactors, sometimes utilizing sunlight as a sustainable energy source. researchgate.net

From an application perspective, the design of materials that are recyclable or biodegradable is a major sustainability goal. The development of polymers from naphthalene-based aminonitriles will need to consider their end-of-life fate. Research into creating reversible polymer linkages or incorporating biodegradable segments into the polymer backbone could lead to more sustainable materials.

The following table outlines key sustainable approaches relevant to naphthalene-based aminonitriles.

| Sustainability Aspect | Approach | Benefit |

| Synthesis | Use of green catalysts (e.g., MOFs, nanocatalysts). acs.orgresearchgate.net | Reduced energy consumption, higher efficiency. acs.org |

| Use of water as a solvent. researchgate.net | Reduced use of volatile organic compounds. | |

| Use of non-toxic cyanide sources (e.g., α-amino acids). rsc.org | Improved safety and reduced environmental impact. rsc.org | |

| Flow chemistry. researchgate.net | Better process control, enhanced safety. researchgate.net | |

| Application | Design for recyclability/biodegradability. | Reduced waste and environmental persistence. |

| Lifecycle assessment. | Holistic evaluation of environmental impact. |

Q & A

Q. What are the recommended synthetic routes for 1-Aminonaphthalene-5-acetonitrile, and what experimental parameters are critical for optimizing yield?

Methodological Answer: A common approach involves aldol condensation or nucleophilic substitution using naphthalene derivatives. For example, modifying the amino and cyano groups on the naphthalene backbone requires precise control of reaction conditions:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) or transition metals (e.g., Pd) for regioselective functionalization .

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents like acetonitrile enhance solubility and reaction efficiency .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer: A multi-technique approach is recommended:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., amino at C1 and cyano at C5). Aromatic protons appear δ 7.2–8.5 ppm, while the cyano group shows no proton signal .

- IR : Sharp peaks at ~2220 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (N-H stretch) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 168.068 for C₁₁H₈N₂) .

- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in solid-state structures.

Q. What solvent systems are optimal for solubility studies of this compound in various experimental setups?

Methodological Answer: Solubility varies with solvent polarity and hydrogen-bonding capacity:

- Polar aprotic solvents : Acetonitrile (ε = 37.5) and DMF dissolve the compound effectively due to dipole interactions .

- Aqueous systems : Use acetonitrile/water mixtures (e.g., 70:30 v/v) for biological assays. Adjust pH to 6–8 to prevent amine protonation .

- Low-polarity solvents : Hexane or dichloromethane are ideal for extraction but require sonication for dispersion.

Advanced Research Questions

Q. What mechanistic insights guide the design of catalytic systems for functionalizing this compound?

Methodological Answer: Focus on electronic and steric effects :

- Electrophilic aromatic substitution : The amino group activates the naphthalene ring at ortho/para positions, while the cyano group deactivates meta positions. Use DFT calculations to predict reactive sites .

- Cross-coupling : Pd-catalyzed Suzuki-Miyaura reactions require brominated derivatives. Optimize ligand choice (e.g., PPh₃) to suppress cyano group interference .

- Photocatalysis : UV light (254 nm) induces radical pathways for C-H functionalization. Monitor intermediates via ESR spectroscopy.

Q. How should researchers address discrepancies in reported toxicity data for naphthalene derivatives during risk assessment?

Methodological Answer: Resolve contradictions through:

- Comparative assays : Perform parallel in vitro (e.g., Ames test) and in vivo (rodent models) studies to assess mutagenicity vs. systemic toxicity .

- Dose-response analysis : Use Akaike’s information criterion (AIC) to model non-linear effects at low doses .

- Metabolite profiling : LC-MS/MS identifies toxic intermediates (e.g., epoxides) formed during cytochrome P450 metabolism .

Q. What in silico modeling approaches predict the reactivity of this compound in complex reaction environments?

Methodological Answer: Leverage computational tools:

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The cyano group often binds to Zn²⁺ in active sites .

- DFT calculations : Gaussian software calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- QSAR models : Correlate substituent effects (Hammett constants) with reaction rates or toxicity endpoints .

Key Research Gaps Identified

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.